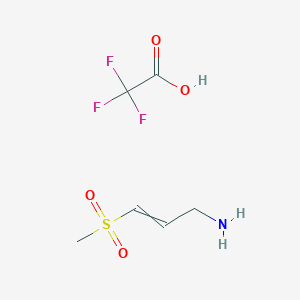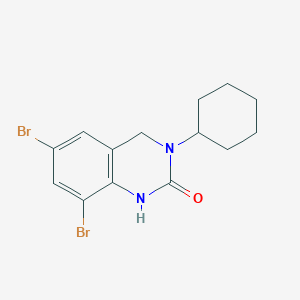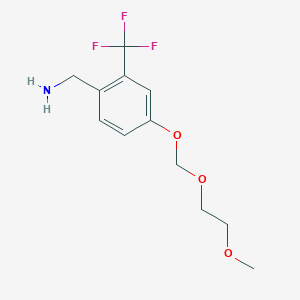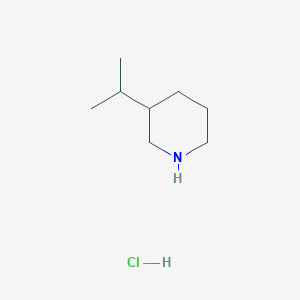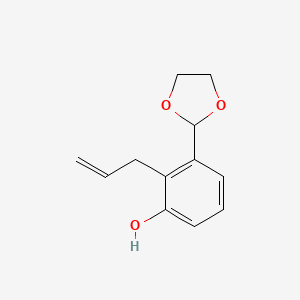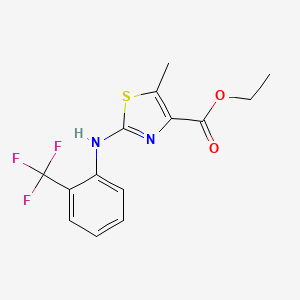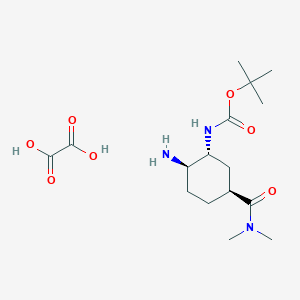
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate
Vue d'ensemble
Description
“tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate” is a chemical compound with the CAS Number: 929693-30-1 . It has a molecular weight of 286.37 .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate” and its Inchi Code is "1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3,(H,15,19)/t9-,10+,11+/m0/s1" .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl carbamates, have been extensively studied for their environmental presence and toxicological effects. These compounds have been detected in various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Exposure pathways include food intake, dust ingestion, and the use of personal care products, with breast milk being a significant pathway for breastfeeding infants. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, or carcinogenic effects. Future research directions include investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Biodegradation and Remediation
The biodegradation of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, has been reviewed, showing evidence of biotransformation and complete mineralization under aerobic conditions, as well as increasing evidence under anaerobic conditions. This indicates the potential for microbial degradation of similar compounds in soil and groundwater, an area that may be relevant for the compound of interest. Remediation techniques such as in situ bioremediation have been enhanced by adding air or oxygen, or by bioaugmentation, demonstrating the potential for removing or transforming these compounds from contaminated environments (Fiorenza & Rifai, 2003).
Toxicology and Human Exposure
Research on the toxicological effects of carbamates, which are chemically related to tert-butyl carbamates, highlights the significance of understanding their mechanisms of action, including cholinesterase inhibition. These studies underline the importance of assessing the risks associated with exposure to such compounds, pointing towards the need for studies on the specific compound to evaluate its safety profile and potential risks to human health (Risher, Mink, & Stara, 1987).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)/t9-,10+,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERZZGXDUZIMSC-RIAUZDOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1460477.png)
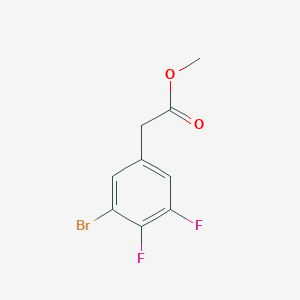
![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460481.png)
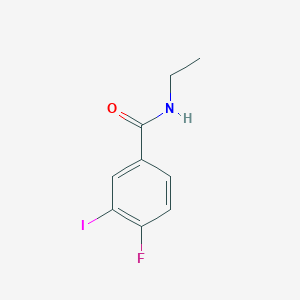
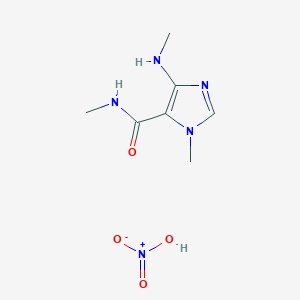
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate](/img/structure/B1460487.png)
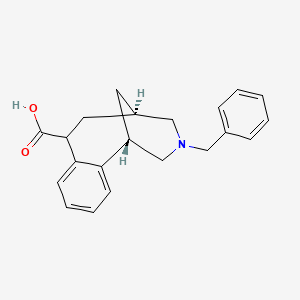
![((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B1460491.png)
